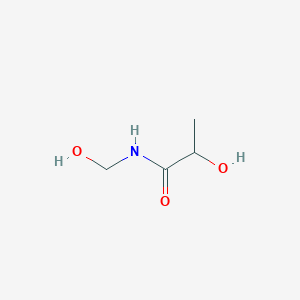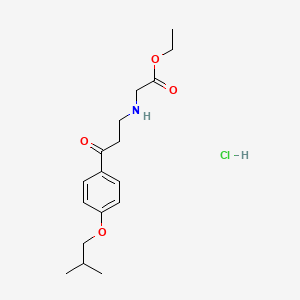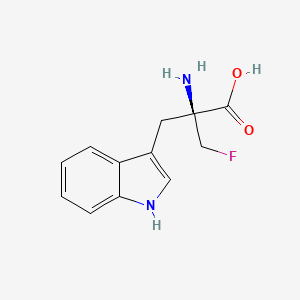
(s)-alpha-(Fluoromethyl) tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Fluoromethyl)tryptophan is a synthetic compound that serves as a precursor to serotonin. It is often used in research to study the biosynthesis of serotonin and has been shown to decrease dopamine levels in the rat brain . This compound has also been explored for its potential as a chemotherapeutic agent, effective against various solid tumors, including breast, ovarian, prostate, and colon cancers .
Méthodes De Préparation
Alpha-(Fluoromethyl)tryptophan can be synthesized in the laboratory through various methods. One common approach involves the use of fluorinase enzymes, which facilitate the direct formation of the carbon-fluorine bond . This enzymatic method is highly selective and efficient, making it a promising route for the synthesis of fluorinated compounds . Industrial production methods may involve more complex multi-step processes, including the use of fluoroiodomethane and visible light-mediated radical fluoromethylation .
Analyse Des Réactions Chimiques
Alpha-(Fluoromethyl)tryptophan undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Alkylation: Alpha-(Fluoromethyl)tryptophan can be alkylated at the alpha carbon atom, affecting its biological activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Alpha-(Fluoromethyl)tryptophan has a wide range of scientific research applications:
Mécanisme D'action
Alpha-(Fluoromethyl)tryptophan exerts its effects by acting as a precursor to serotonin. It is involved in the biosynthesis of serotonin, which plays a crucial role in regulating mood, sleep, and other physiological functions . The compound also inhibits l-amino acid decarboxylase activity by alkylating this enzyme at the alpha carbon atom, affecting the levels of various neurotransmitters .
Comparaison Avec Des Composés Similaires
Alpha-(Fluoromethyl)tryptophan is unique due to its fluorine atom, which imparts distinct chemical and biological properties. Similar compounds include:
Tryptophan: The parent compound, which is a precursor to serotonin but lacks the fluorine atom.
5-Hydroxytryptophan: Another serotonin precursor that is commonly used as a dietary supplement.
Fluorinated Amino Acids: Other fluorinated analogs of amino acids that have unique properties due to the presence of fluorine.
Alpha-(Fluoromethyl)tryptophan stands out due to its specific applications in serotonin biosynthesis and its potential as a chemotherapeutic agent .
Propriétés
Formule moléculaire |
C12H13FN2O2 |
|---|---|
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(fluoromethyl)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H13FN2O2/c13-7-12(14,11(16)17)5-8-6-15-10-4-2-1-3-9(8)10/h1-4,6,15H,5,7,14H2,(H,16,17)/t12-/m1/s1 |
Clé InChI |
BZEQVHKJCVLJMC-GFCCVEGCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@](CF)(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(CF)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


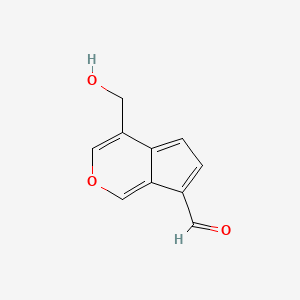
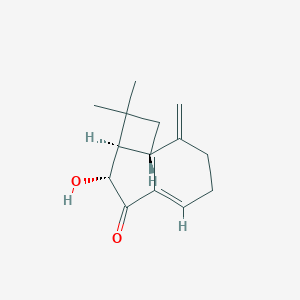
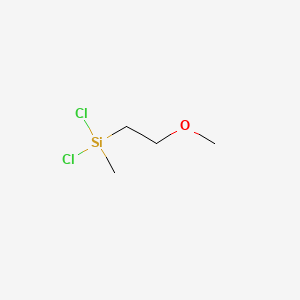
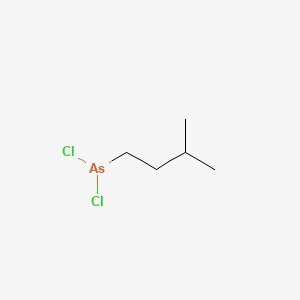
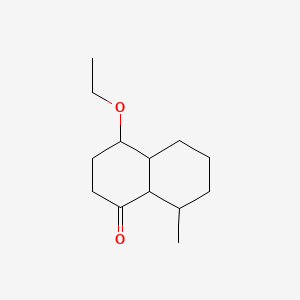
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
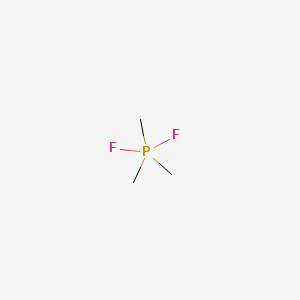
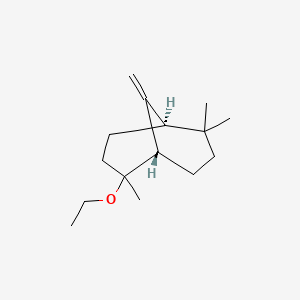
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
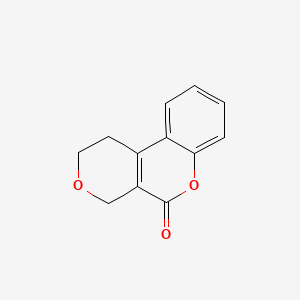
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
